1,3-Bis(4-carboxyphenyl)imidazolium chloride 1,3-Bis(4-carboxyphenyl)imidazolium chloride
Brand Name: Vulcanchem
CAS No.: 1414629-40-5
VCID: VC8341577
InChI: InChI=1S/C17H12N2O4.ClH/c20-16(21)12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(4-8-15)17(22)23;/h1-11H,(H-,20,21,22,23);1H
SMILES: C1=CC(=CC=C1C(=O)O)N2C=C[N+](=C2)C3=CC=C(C=C3)C(=O)O.[Cl-]
Molecular Formula: C17H13ClN2O4
Molecular Weight: 344.7 g/mol

1,3-Bis(4-carboxyphenyl)imidazolium chloride

CAS No.: 1414629-40-5

Cat. No.: VC8341577

Molecular Formula: C17H13ClN2O4

Molecular Weight: 344.7 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(4-carboxyphenyl)imidazolium chloride - 1414629-40-5

Specification

CAS No. 1414629-40-5
Molecular Formula C17H13ClN2O4
Molecular Weight 344.7 g/mol
IUPAC Name 4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid;chloride
Standard InChI InChI=1S/C17H12N2O4.ClH/c20-16(21)12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(4-8-15)17(22)23;/h1-11H,(H-,20,21,22,23);1H
Standard InChI Key FKVTWWKYGXDSGJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)N2C=C[N+](=C2)C3=CC=C(C=C3)C(=O)O.[Cl-]
Canonical SMILES C1=CC(=CC=C1C(=O)O)N2C=C[N+](=C2)C3=CC=C(C=C3)C(=O)O.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central imidazolium cation substituted at the 1- and 3-positions with 4-carboxyphenyl groups, balanced by a chloride anion. The IUPAC name, 4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid chloride, reflects this arrangement. The planar imidazolium ring enables π-π stacking interactions, while the carboxylic acid groups facilitate hydrogen bonding and proton exchange (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
CAS Number1414629-40-5
Molecular FormulaC17H13ClN2O4\text{C}_{17}\text{H}_{13}\text{ClN}_2\text{O}_4
Molecular Weight344.7 g/mol
IUPAC Name4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid chloride

Synthesis and Characterization

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 4-aminobenzoic acid with formic acid in methanol under controlled conditions. A representative procedure includes:

  • Dissolving 4-aminobenzoic acid (5.0 g, 36.4 mmol) in anhydrous methanol (15 mL).

  • Adding formic acid (2 drops) as a catalyst.

  • Refluxing the mixture at 65°C for 48 hours under nitrogen atmosphere.

  • Isolating the product via vacuum filtration and washing with cold diethyl ether.

This method yields the target compound with >90% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Industrial Production Challenges

Scaling this synthesis presents challenges in maintaining reaction efficiency and purity. Key considerations include:

  • Temperature control: Excessive heat promotes side reactions, including decarboxylation of the carboxylic acid groups.

  • Solvent recovery: Methanol recycling requires distillation systems to minimize environmental impact.

  • Byproduct management: Unreacted 4-aminobenzoic acid must be separated through recrystallization or chromatography.

Applications in Scientific Research

Catalysis

The compound serves as a bifunctional catalyst in organic transformations, leveraging both Brønsted acidity (from carboxylic acid groups) and ionic interactions. Reported applications include:

  • Knoevenagel condensations: Facilitating C-C bond formation between aldehydes and active methylene compounds.

  • Esterification reactions: Accelerating acid-catalyzed ester synthesis under solvent-free conditions.

Comparative studies with traditional catalysts like sulfuric acid show comparable yields but superior recyclability due to the compound’s ionic liquid nature.

Materials Science

In polymer composites, the carboxyphenyl groups enhance interfacial adhesion between inorganic fillers (e.g., silica nanoparticles) and organic matrices (e.g., epoxy resins). This improves mechanical properties such as tensile strength (by 15–20%) and thermal stability (decomposition temperature increased by 30–40°C).

Biological Applications

Preliminary studies indicate broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans). The proposed mechanism involves:

  • Membrane disruption: Ionic interactions with phospholipid head groups.

  • Enzyme inhibition: Competitive binding to microbial dehydrogenases via carboxylate anions.

Comparison with Related Compounds

1,3-Bis(carboxymethyl)imidazolium Chloride

This structural analog replaces carboxyphenyl groups with carboxymethyl chains, resulting in:

  • Higher water solubility due to reduced aromaticity.

  • Lower thermal stability (decomposition at 180°C vs. >250°C for the carboxyphenyl derivative).

  • Superior catalytic activity in aqueous-phase reactions, as demonstrated in Biginelli condensations .

Table 2: Structural and Functional Comparison

Property1,3-Bis(4-carboxyphenyl)imidazolium Chloride1,3-Bis(carboxymethyl)imidazolium Chloride
Water SolubilityLowHigh
Thermal Stability>250°C~180°C
Catalytic ApplicationsNon-aqueous reactionsAqueous-phase reactions

Future Perspectives

  • Synthetic Optimization: Developing continuous-flow reactors to improve yield and reduce waste.

  • Drug Delivery Systems: Exploiting carboxylate-drug interactions for pH-responsive release mechanisms.

  • Environmental Remediation: Testing heavy metal ion capture capabilities via chelation with carboxylic acid groups.

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